Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring an oxane (tetrahydropyran) ring and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with an appropriate alcohol derivative. One common method includes the reaction of 2-hydroxybenzoic acid with 2-(oxan-2-yl)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxane ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active benzoic acid derivatives, which can interact with enzymes or receptors. The oxane ring may also play a role in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar ester structure but with a methoxy group instead of an oxane ring.
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Features an ethoxy group instead of an oxane ring.
Uniqueness
Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
834869-32-8 |
---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
methyl 2-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C15H20O5/c1-17-15(16)12-6-2-3-7-13(12)18-10-11-20-14-8-4-5-9-19-14/h2-3,6-7,14H,4-5,8-11H2,1H3 |
InChI-Schlüssel |
UMTJSHFPQBDEMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.